({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate
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Overview
Description
({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a methoxyphenyl group, and an ammoniumolate moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acid derivatives and palladium catalysts under mild conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
The compound has shown potential in biological and medical research, particularly in targeting specific protein receptors and enzymes associated with diseases such as cancer and inflammation. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and cellular functions . This interaction is often mediated by the fluorobenzyl and methoxyphenyl groups, which enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity, making it a valuable asset in various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-18(19)10-13-5-8-15(16(9-13)20-2)21-11-12-3-6-14(17)7-4-12/h3-10H,11H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBGDNYPTVRWPP-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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